molecular formula C7H11B B3274460 6-(Bromomethyl)bicyclo[3.1.0]hexane CAS No. 60775-79-3

6-(Bromomethyl)bicyclo[3.1.0]hexane

Cat. No.: B3274460
CAS No.: 60775-79-3
M. Wt: 175.07
InChI Key: KNQMXYPZTYQAHD-UHFFFAOYSA-N
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Description

6-(Bromomethyl)bicyclo[310]hexane is a bicyclic organic compound with the molecular formula C7H11Br It features a bromomethyl group attached to a bicyclo[310]hexane ring system

Mechanism of Action

Target of Action

Bicyclo[3.1.0]hexanes are conformationally restrained isosteres for cyclohexanes . They may confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects

Mode of Action

The mode of action of “Bicyclo[31It is known that bicyclo[310]hexanes can interact with their targets in a way that confers tighter binding, more resistance to metabolism, and often provides better selectivity .

Biochemical Pathways

The specific biochemical pathways affected by “Bicyclo[31It is known that bicyclo[310]hexanes can affect various biochemical pathways due to their ability to bind tightly to target proteins .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Bicyclo[31It is known that bicyclo[310]hexanes are conformationally restrained isosteres for cyclohexanes, with no increase in molecular weight and only a modest elevation in lipophilicity . These properties may impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of “Bicyclo[31It is known that bicyclo[310]hexanes can result in tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “Bicyclo[31It is known that the properties of bicyclo[310]hexanes, such as their conformational restraint and modest elevation in lipophilicity, may play a role in how environmental factors influence their action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)bicyclo[3.1.0]hexane typically involves the bromination of bicyclo[3.1.0]hexane derivatives. One common method is the radical bromination of bicyclo[3.1.0]hexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)bicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, ethers, or thiols.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

6-(Bromomethyl)bicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds due to its unique structural features.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    6-(Chloromethyl)bicyclo[3.1.0]hexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

    6-(Hydroxymethyl)bicyclo[3.1.0]hexane: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.

Uniqueness

6-(Bromomethyl)bicyclo[3.1.0]hexane is unique due to its bromomethyl group, which provides a versatile site for chemical modifications.

Properties

IUPAC Name

6-(bromomethyl)bicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQMXYPZTYQAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60775-79-3
Record name 6-(bromomethyl)bicyclo[3.1.0]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)bicyclo[3.1.0]hexane
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